4-[2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID
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Overview
Description
4-[2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that chromene derivatives, which this compound is a part of, have been found to interact with a wide range of targets in the body, including various enzymes and receptors .
Mode of Action
The structure–activity relationship study revealed that the antitumor activity of the synthesized compounds was significantly affected by the lipophilicity of the substituent at the 2-,4- or 7-position for the 4h-chromenes, and 5,8-position or fused pyrimidine ring at 2,3-positions for 5h-chromeno .
Biochemical Pathways
Chromene derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .
Pharmacokinetics
The lipophilicity of the substituent at certain positions in the compound’s structure is known to significantly affect its pharmacokinetic properties .
Result of Action
Chromene derivatives have been found to have a variety of effects, including anti-inflammatory, anti-proliferative, and antioxidant effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Preparation Methods
The synthesis of 4-[2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID involves multiple steps. One common method includes the condensation of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate, followed by cyclization and subsequent reactions to introduce the benzoic acid moiety . Industrial production methods often involve similar steps but are optimized for higher yields and purity using advanced techniques such as microwave-assisted synthesis .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the chromeno-pyrimidine core
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium methoxide, potassium carbonate
Scientific Research Applications
4-[2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiproliferative agent.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar compounds include other chromeno-pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits antiproliferative and antimicrobial activities .
Compared to these compounds, 4-[2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID is unique due to its specific structural features and the presence of the benzoic acid moiety, which may enhance its biological activity and specificity .
Properties
IUPAC Name |
4-[[2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S/c1-16-6-5-9-19-14-21-25(34-23(16)19)29-24(17-7-3-2-4-8-17)30-26(21)35-15-22(31)28-20-12-10-18(11-13-20)27(32)33/h2-13H,14-15H2,1H3,(H,28,31)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWYZQOYZNJFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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